O-Methyl mycophenolate mofetil O-Methyl mycophenolate mofetil
Brand Name: Vulcanchem
CAS No.: 1322681-37-7
VCID: VC0024154
InChI: InChI=1S/C24H33NO7/c1-16(6-8-20(26)31-14-11-25-9-12-30-13-10-25)5-7-18-22(28-3)17(2)19-15-32-24(27)21(19)23(18)29-4/h5H,6-15H2,1-4H3/b16-5+
SMILES: CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)OC
Molecular Formula: C24H33NO7
Molecular Weight: 447.528

O-Methyl mycophenolate mofetil

CAS No.: 1322681-37-7

Cat. No.: VC0024154

Molecular Formula: C24H33NO7

Molecular Weight: 447.528

* For research use only. Not for human or veterinary use.

O-Methyl mycophenolate mofetil - 1322681-37-7

Specification

CAS No. 1322681-37-7
Molecular Formula C24H33NO7
Molecular Weight 447.528
IUPAC Name 2-morpholin-4-ylethyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Standard InChI InChI=1S/C24H33NO7/c1-16(6-8-20(26)31-14-11-25-9-12-30-13-10-25)5-7-18-22(28-3)17(2)19-15-32-24(27)21(19)23(18)29-4/h5H,6-15H2,1-4H3/b16-5+
Standard InChI Key KOEZVGVALFAIMS-FZSIALSZSA-N
SMILES CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)OC

Introduction

Chemical Structure and Identification

Molecular Structure and Formula

O-Methyl Mycophenolate Mofetil possesses a complex organic structure with a molecular formula of C24H33NO7 and a molecular weight of 447.52 g/mol . The compound features a benzofuran core structure with methoxy substituents, a morpholine ring connected through an ethyl ester linkage, and a methylhexenoate side chain.

The IUPAC name of the compound is 2-morpholin-4-ylethyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate, which describes its structural components in detail. The (E) designation indicates the trans configuration of the alkene in the side chain, an important stereochemical feature of the molecule .

Identification Codes and Registry Numbers

The compound is tracked in various chemical databases and regulatory systems through the following identifiers:

Identifier TypeValue
CAS Number1322681-37-7
PubChem CID29983936
FDA UNII1540AFX387
InChIKeyKOEZVGVALFAIMS-FZSIALSZSA-N
Vendor Catalog CodesPA 13 57040 (Pharmaffiliates), VC0024154 (Vulcanchem)

These identification codes facilitate consistency in chemical referencing across scientific literature, regulatory submissions, and commercial transactions .

Physical and Chemical Properties

Physical Characteristics

O-Methyl Mycophenolate Mofetil exists as an oil at room temperature with a pale yellow to yellow coloration . Unlike many pharmaceutical compounds that appear as crystalline solids, its liquid form influences handling requirements during analytical testing and formulation development.

The compound has the following physical properties:

PropertyValue
Physical StateOil
ColorPale Yellow to Yellow
Density1.177±0.06 g/cm³ (Predicted)
Boiling Point621.3±55.0 °C (Predicted)
StabilityHygroscopic

The hygroscopic nature of O-Methyl Mycophenolate Mofetil indicates its tendency to absorb moisture from the surrounding environment, which necessitates specific storage conditions to maintain sample integrity .

Chemical Properties and Reactivity

The chemical behavior of O-Methyl Mycophenolate Mofetil is characterized by:

  • A pKa value of approximately 6.00±0.10 (predicted), indicating weak acidic properties

  • Limited solubility in common laboratory solvents, being slightly soluble in chloroform and methanol

  • The presence of multiple functional groups including ester, ether, lactone, and morpholine moieties that determine its chemical reactivity

  • Structural features that differentiate it from the parent drug Mycophenolate mofetil, primarily the additional methoxy group

These chemical properties are crucial for developing appropriate analytical methods for detection and quantification of this impurity in pharmaceutical formulations.

Relationship to Mycophenolate Mofetil

Structural Comparison

O-Methyl Mycophenolate Mofetil differs from Mycophenolate mofetil (C23H31NO7) by the presence of an additional methyl group, which increases its molecular weight by 14 units (447.52 vs. 433.49 g/mol) . This structural modification occurs at one of the oxygen atoms, leading to the "O-Methyl" designation in its name .

The additional methyl group significantly alters the compound's physical properties and potentially its biological activity compared to the parent drug. This structural relationship is important for understanding potential impurity formation pathways during Mycophenolate mofetil synthesis or storage .

Analytical Considerations

Detection and Quantification Methods

Analytical techniques employed for O-Methyl Mycophenolate Mofetil detection typically include:

  • High-Performance Liquid Chromatography (HPLC) coupled with UV detection

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

Research Applications

Pharmaceutical Quality Control

O-Methyl Mycophenolate Mofetil serves as a critical reference compound in pharmaceutical quality control processes. Its primary applications include:

  • Impurity profiling during drug development and manufacturing

  • Stability studies to monitor potential degradation pathways

  • Method development and validation for regulatory submissions

  • Batch release testing to ensure compliance with established specifications

O-Methyl Mycophenolate Mofetil represents an important chemical entity in the context of pharmaceutical quality control for Mycophenolate mofetil products. Its structural characteristics, physical properties, and analytical significance have been established through chemical databases and reference standards.

As EP Impurity D of Mycophenolate mofetil, this compound plays a crucial role in ensuring the safety and efficacy of an important immunosuppressive medication used in organ transplantation. Continued research into improved analytical methods for its detection and quantification will further enhance pharmaceutical manufacturing quality and regulatory compliance.

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